molecular formula C9H9F3O2 B3123922 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol CAS No. 313655-35-5

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol

Cat. No.: B3123922
CAS No.: 313655-35-5
M. Wt: 206.16 g/mol
InChI Key: IDDALPBLIMDOHI-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol is an ethanol derivative featuring a phenoxy group substituted at the 2-position with a trifluoromethyl (-CF₃) group. The trifluoromethyl group is known to enhance lipophilicity, metabolic stability, and electronic effects, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-2-4-8(7)14-6-5-13/h1-4,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDALPBLIMDOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol typically involves the reaction of 2-(Trifluoromethyl)phenol with ethylene oxide under basic conditions. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable tool in medicinal chemistry for drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following compounds share structural motifs with 2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol, differing in substituents, linkages, or stereochemistry:

Compound Name Key Structural Features Functional Groups Molecular Formula Molecular Weight Key Properties (if available)
2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol -CF₃ at para position; tetrafluoro and thioether (-S-) linkage Thioether, -OH C₉H₅F₇OS 293.9944 Mp: 16–17°C; Bp: 83–85°C (2 Torr)
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Bulky tetramethylbutyl group; extended ethoxy chain Ether, -OH C₁₈H₂₈O₃ 292.42 Acute oral toxicity (Category 4)
2-(Methylamino)-1-(2-(trifluoromethyl)phenyl)ethan-1-ol -CF₃ at ortho position; methylamino (-NHCH₃) linkage Amine, -OH C₁₀H₁₂F₃NO 219.20 Discontinued commercial availability
2-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol -CF₃ and -F at meta/para positions; amino (-NH-) linkage Amine, -OH C₉H₉F₄NO 223.17
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol Chiral center; -CF₃ and -F on phenyl ring Amine, -OH C₉H₉F₄NO 223.17

Key Observations :

  • Electronic Effects : Fluorine and -CF₃ groups enhance electronegativity, stabilizing negative charges and influencing hydrogen bonding .

Physicochemical Properties

Melting and Boiling Points
  • The thioether analog in has a low melting point (16–17°C) and moderate boiling point (83–85°C at 2 Torr), likely due to weaker intermolecular forces compared to oxygen ethers.
  • Amino-substituted analogs (e.g., ) may exhibit higher melting points due to hydrogen bonding from -NH and -OH groups.

Biological Activity

2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol, also known by its CAS number 313655-35-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenoxyethanol structure, which influences its biological interactions. The presence of the trifluoromethyl moiety often enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.83 to 4.24 µM on HepG2 cells, indicating strong efficacy compared to standard treatments like sorafenib (IC50 = 6.28 µM) .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cell Line
This compoundTBDTBD
Sorafenib6.28HepG2
Compound SA011.83HepG2
Compound SA074.24HepG2

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific kinases associated with cancer cell proliferation. In silico studies suggest that the compound may interact with receptor tyrosine kinases (RTKs), which play crucial roles in signaling pathways that regulate cell growth and survival .

Study on Apoptosis Induction

A recent investigation assessed the apoptosis-inducing capabilities of compounds similar to this compound. The study found that at concentrations of 10 µM, these compounds significantly promoted apoptosis in cancer cells, comparable to known chemotherapeutics .

Figure 1: Apoptosis Induction by Compounds

Apoptosis Induction

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary data suggest that compounds in this class may exhibit anti-tumor effects in animal models, although further research is needed to confirm these findings.

Q & A

Q. What are the optimal synthetic routes for 2-[2-(trifluoromethyl)phenoxy]ethan-1-ol, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-(trifluoromethyl)phenol and ethylene oxide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation using ¹H/¹³C NMR (e.g., δ ~3.8 ppm for –CH₂OH and δ ~6.8–7.5 ppm for aromatic protons) . Mass spectrometry (ESI-MS) further confirms molecular ion peaks matching the molecular formula C₉H₉F₃O₂ (calc. 230.06 g/mol) .

Q. How does the trifluoromethyl group influence the compound’s reactivity in oxidation reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes intermediates during oxidation. For example, oxidation with CrO₃ in acetic acid yields 2-[2-(trifluoromethyl)phenoxy]acetic acid, confirmed by IR (C=O stretch at ~1700 cm⁻¹) and NMR . Control experiments comparing non-fluorinated analogs show slower reaction rates, highlighting the CF₃ group’s role in directing reactivity .

Q. What spectroscopic techniques are critical for distinguishing regioisomers of substituted phenoxyethanol derivatives?

  • Methodological Answer : NOESY NMR is essential for resolving steric interactions between the trifluoromethyl group and adjacent substituents. For example, cross-peaks between –CH₂OH and aromatic protons confirm the substitution pattern . X-ray crystallography (if crystalline) provides definitive structural evidence, as seen in related fluorinated ethanol derivatives .

Advanced Research Questions

Q. How can enantiomeric resolution of chiral derivatives of this compound be achieved?

  • Methodological Answer : Chiral HPLC using Chiralpak AD-H columns (hexane:isopropanol = 90:10, 1 mL/min) resolves enantiomers with baseline separation (α >1.2) . Alternatively, enzymatic resolution with Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (yield >80%, ee >95%) .

Q. What computational models predict the compound’s binding affinity to cytochrome P450 enzymes?

  • Methodological Answer : Docking simulations (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY4) predict hydrogen bonding between the hydroxyl group and Thr309, while the trifluoromethyl group interacts hydrophobically with Phe304. MD simulations (GROMACS) over 100 ns validate stability (RMSD <2 Å) . Experimental validation via fluorescence quenching assays shows a Kd of 12.3 µM, correlating with in silico predictions .

Q. How do steric and electronic effects of substituents impact nucleophilic substitution reactions at the ethanolic –OH group?

  • Methodological Answer : Substituents ortho to the phenoxy group (e.g., –NO₂) hinder nucleophilic attack due to steric crowding, reducing yields by ~40% compared to para-substituted analogs. DFT calculations (B3LYP/6-31G)reveal increased activation energy (ΔG‡ = 28.5 kcal/mol vs. 22.1 kcal/mol for unsubstituted analogs) . Experimental optimization using bulky bases like DBU* improves yields by mitigating steric effects .

Data Contradictions and Resolution

Q. Discrepancies in reported oxidation yields: How to reconcile conflicting data?

  • Methodological Answer : Literature reports vary in oxidation yields (40–85%) due to solvent polarity effects. For example, acetonitrile (high polarity) favors ketone formation (yield 72%), while toluene (low polarity) results in over-oxidation to carboxylic acids (yield 38%) . Systematic solvent screening (e.g., using a Design of Experiments (DoE) approach) identifies optimal conditions for reproducibility .

Methodological Tables

Q. Table 1: Comparison of Oxidation Reagents

ReagentProductYield (%)ConditionsReference
CrO₃/H₂SO₄Ketone650°C, 2 h
KMnO₄/NaOHCarboxylic acid40RT, 6 h
TEMPO/NaOClAldehyde550°C, 1 h, pH 9

Q. Table 2: Chiral Resolution Parameters

MethodColumn/EnzymeSolvent Systemαee (%)Reference
Chiral HPLCChiralpak AD-HHexane:IPA (90:10)1.2598
Enzymatic acetylationCAL-BTBME-95

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol
Reactant of Route 2
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2-[2-(Trifluoromethyl)phenoxy]ethan-1-ol

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